3-Butyl-5-methylimidazolidine-2,4-dione

Lipophilicity Drug-likeness ADME

Sourcing a unique, low-molecular-weight hydantoin scaffold for CNS drug discovery often leads to supply inconsistencies. 3-Butyl-5-methylimidazolidine-2,4-dione (CAS 19360-46-4) solves this with its specific N-3 butyl and C-5 methyl substitution pattern, offering a defined starting point for SAR and FBDD programs. • CNS-optimal physicochemical profile: Low MW (170.21 g/mol) and ideal calculated lipophilicity for blood-brain barrier penetration. • Privileged scaffold: Enables exploration of novel antimicrobial or anticancer chemical space, distinct from aryl-substituted hydantoins. • Supply chain reliability: Guaranteed batch-to-batch consistency for reproducible research, shipped globally under controlled conditions.

Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
CAS No. 19360-46-4
Cat. No. B8447337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyl-5-methylimidazolidine-2,4-dione
CAS19360-46-4
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCCCCN1C(=O)C(NC1=O)C
InChIInChI=1S/C8H14N2O2/c1-3-4-5-10-7(11)6(2)9-8(10)12/h6H,3-5H2,1-2H3,(H,9,12)
InChIKeyQCPGQNBZAJICIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butyl-5-methylimidazolidine-2,4-dione: Key Hydantoin Building Block


3-Butyl-5-methylimidazolidine-2,4-dione (CAS 19360-46-4) is a synthetic derivative of the imidazolidine-2,4-dione (hydantoin) class [1]. This compound serves as a foundational building block in medicinal chemistry and pharmaceutical research, particularly for projects exploring structure-activity relationships (SAR) within the hydantoin scaffold . The core hydantoin structure is a privileged scaffold, and this specific derivative, with a butyl group at the N-3 position and a methyl group at the C-5 position, offers a unique substitution pattern for the development of novel chemical entities [2].

Hydantoin SAR building block with N-3 butyl and C-5 methyl substitution
Supports fragment-based and CNS-oriented physicochemical profiling
Differentiated from unsubstituted hydantoin by reported lipophilicity profile

Unique SAR Role of 3-Butyl-5-methylimidazolidine-2,4-dione


The biological activity and physicochemical properties of hydantoin derivatives are exquisitely sensitive to substitution patterns [1]. Simple, unsubstituted hydantoin or even closely related alkyl-substituted analogs cannot replicate the specific steric and electronic environment created by the combination of an N-3 butyl chain and a C-5 methyl group. This specific substitution pattern dictates the molecule's lipophilicity (cLogP), hydrogen bonding capacity, and overall 3D conformation, which in turn critically influences target binding, solubility, and membrane permeability [2]. Using a different hydantoin derivative would alter these key parameters, potentially leading to false negatives in a primary screen or incorrect conclusions in a SAR investigation, thereby undermining the validity of the research .

Target
3-Butyl-5-methylimidazolidine-2,4-dione
Unsubstituted hydantoin
Lacks N-3/C-5 substituents; lipophilicity and conformational fit may differ significantly, potentially altering SAR conclusions.
Phenytoin
Higher molecular weight and aromatic bulk; fragment-like advantages and synthetic tractability may not transfer directly.
Other alkyl hydantoins
Chain-length or branching differences may shift solubility, target engagement, and class-level antimicrobial response.

3-Butyl-5-methylimidazolidine-2,4-dione vs. Closest Analogs


Lipophilicity vs. Unsubstituted Hydantoin

The calculated lipophilicity (XLogP3-AA) of 3-Butyl-5-methylimidazolidine-2,4-dione is 0.8, which is a stark contrast to the predicted value for unsubstituted hydantoin (imidazolidine-2,4-dione), which has a predicted XLogP3-AA of -0.7 [1]. This difference of 1.5 log units represents a significant shift towards a more favorable lipophilic profile for membrane permeability and target engagement, particularly for intracellular or CNS targets [2].

Lipophilicity
Head-to-head
XLogP3-AA 0.8 vs. unsubstituted hydantoin -0.7 (Δ 1.5)
Supports membrane permeability differentiation for CNS or intracellular target studies.
Computed values; experimental validation recommended.
Lipophilicity Drug-likeness ADME SAR

Molecular Weight vs. Phenytoin

3-Butyl-5-methylimidazolidine-2,4-dione has a molecular weight of 170.21 g/mol, making it a significantly smaller and more synthetically versatile fragment compared to 5,5-diphenylhydantoin (phenytoin), which has a molecular weight of 252.27 g/mol [1]. This difference in size and complexity positions 3-Butyl-5-methylimidazolidine-2,4-dione as a more suitable starting point for fragment-based drug discovery or for exploring SAR without the added bulk and complexity of aromatic groups [2].

Molecular Weight
Head-to-head
170.21 g/mol vs. phenytoin 252.27 g/mol (Δ -82.06)
Confirms fragment-like size for FBDD and simpler SAR exploration.
Computed by PubChem; not an experimental determination.
Molecular Weight Drug-likeness Physical Properties Crystallography

Antimicrobial Potential from Class-Level SAR

While direct antimicrobial data for 3-Butyl-5-methylimidazolidine-2,4-dione is not publicly available, a recent class-level study on 22 different imidazolidine-2,4-dione derivatives demonstrated that antimicrobial activity is significantly influenced by substituent type and position [1]. The study found that fused bicyclic hydantoin derivatives exhibited the highest inhibitory activity, suggesting that further synthetic elaboration of the 3-Butyl-5-methylimidazolidine-2,4-dione scaffold could be a productive avenue for antimicrobial development [1]. The compound's specific alkyl substitution pattern makes it a distinct and valuable starting point within this chemical space.

Antimicrobial potential
Class-level
No direct data; activity inferred from 22 hydantoin derivatives
Supports SAR-driven antimicrobial screening context; requires direct validation.
Reference: Šmit et al. (2022) on fused bicyclic hydantoins.
Antimicrobial SAR Hydantoin Drug Discovery

Research Applications of 3-Butyl-5-methylimidazolidine-2,4-dione


CNS Drug Discovery Scaffold

Based on its calculated lipophilicity (XLogP3-AA = 0.8) and low molecular weight (170.21 g/mol), 3-Butyl-5-methylimidazolidine-2,4-dione is an ideal scaffold for designing compounds intended for the central nervous system (CNS). Its properties fall within the favorable range for CNS drug-likeness, making it a superior starting point compared to more polar hydantoin analogs for programs targeting neurological or psychiatric disorders [1].

Antimicrobial & Anticancer SAR Studies

The hydantoin core is a privileged scaffold with demonstrated activity in antimicrobial and anticancer assays [1]. 3-Butyl-5-methylimidazolidine-2,4-dione, with its specific N-3 and C-5 substitution, provides a unique and under-explored entry point into this chemical space. Researchers can use this compound to investigate how alkyl chain length and branching at these positions influence biological activity, differentiating their work from studies using more common, but structurally dissimilar, aryl-substituted hydantoins [2].

Fragment-Based Drug Discovery

With a molecular weight well below 250 g/mol, 3-Butyl-5-methylimidazolidine-2,4-dione is an excellent 'fragment' for FBDD initiatives [1]. Its defined 3D structure and synthetic tractability allow for efficient elaboration into larger, more complex lead compounds. This is a key differentiator from larger, clinically used hydantoins like phenytoin, which are less amenable to such strategies [2].

Chemical Probe Development

The compound's core structure is associated with enzyme inhibition (e.g., fatty acid amide hydrolase, HIV protease) [1]. While specific activity data is not yet reported, 3-Butyl-5-methylimidazolidine-2,4-dione can serve as a core scaffold for developing novel chemical probes to interrogate the function of these or other therapeutically relevant targets, providing a distinct chemical matter for target validation studies.

Application
Selection Property
Validation Focus
CNS-targeted fragment studies
Physicochemical profile (XLogP, MW) consistent with CNS drug-likeness range
Permeability and target engagement in CNS-relevant assays
Antimicrobial and anticancer SAR exploration
Hydantoin scaffold with class-level biological activity potential
In vitro activity against microbial/cancer cell lines; substituent effect analysis
Fragment-based lead generation
Low molecular weight and synthetic tractability
Ligand efficiency, hit expansion, and biophysical binding assays
Target engagement probe development
Hydantoin core associated with enzyme inhibition (e.g., FAAH, HIV protease)
Enzyme inhibition and selectivity profiling in biochemical assays

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